3-(2H-tetrazol-5-yl)benzaldehyde
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Overview
Description
3-(2H-tetrazol-5-yl)benzaldehyde is a chemical compound with the molecular formula C₈H₆N₄O . It is not found in nature and is typically used in scientific research .
Synthesis Analysis
The synthesis of tetrazole and its derivatives often involves a heterocyclization reaction with primary amines, orthoesters, and azides . This method has been used for the preparation of tetrazole and its 1-mono- and 1,5-disubstituted derivatives .Molecular Structure Analysis
The molecular structure of 3-(2H-tetrazol-5-yl)benzaldehyde consists of a benzaldehyde group attached to a tetrazole ring . The tetrazole ring contains four nitrogen atoms and one carbon atom .Chemical Reactions Analysis
Tetrazoles are known for their multiple reactivity due to the presence of several reaction centers and the possibility of prototropy . They can undergo various chemical reactions, making them useful in organic and bioorganic synthesis .Physical And Chemical Properties Analysis
3-(2H-tetrazol-5-yl)benzaldehyde is a solid at room temperature . It has a molecular weight of 174.16 . More specific physical and chemical properties such as boiling point, melting point, flash point, and density are not available in the retrieved papers .Scientific Research Applications
Medicinal Chemistry and Drug Development
Field:
Medicinal chemistry and pharmaceutical research.
3-(2H-tetrazol-5-yl)benzaldehyde
has gained attention due to its potential as a scaffold for designing novel drugs. Researchers explore its derivatives for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The tetrazole ring contributes to bioactivity by interacting with biological targets.
Methods and Experimental Procedures:
- Synthesis : Chemists prepare the compound through various synthetic routes, such as using triethyl orthoformate and sodium azide or alcohols and aldehydes .
Results and Outcomes:
Energetic Materials
Field:
Energetic materials research for explosives and propellants.
3-(2H-tetrazol-5-yl)benzaldehyde
has been studied as a potential high-energy compound. Its detonation properties and sensitivities are crucial factors for applications in energetic formulations.
Methods and Experimental Procedures:
Results and Outcomes:
- Detonation Properties : Compound 7 (a derivative) demonstrates good detonation properties with moderate sensitivities .
Click Chemistry and Bioconjugation
Field:
Bioorthogonal chemistry and bioconjugation techniques.
Summary:
The tetrazole group in 3-(2H-tetrazol-5-yl)benzaldehyde participates in click reactions. These reactions allow selective and efficient bioconjugation of biomolecules.
Methods and Experimental Procedures:
Results and Outcomes:
These applications demonstrate the versatility of 3-(2H-tetrazol-5-yl)benzaldehyde across diverse scientific fields. Its unique structure and reactivity continue to inspire innovative research. 🌟
Safety And Hazards
properties
IUPAC Name |
3-(2H-tetrazol-5-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-5-6-2-1-3-7(4-6)8-9-11-12-10-8/h1-5H,(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZICMAGCVWLAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NNN=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2H-tetrazol-5-yl)benzaldehyde | |
CAS RN |
136689-94-6 |
Source
|
Record name | 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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